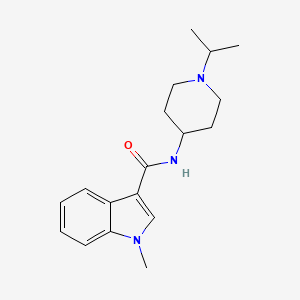
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that has been extensively researched for its potential applications in various fields, including medicine, sports, and science. GW-501516 is a selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.
作用机制
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide acts as a selective agonist of PPAR-delta, a nuclear receptor that regulates gene expression in response to various stimuli, such as fatty acids and hormones. PPAR-delta plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Upon activation by 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, PPAR-delta forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In animal models, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase fatty acid oxidation, improve glucose tolerance, reduce inflammation, and enhance endurance performance. In humans, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase high-density lipoprotein (HDL) cholesterol, improve insulin sensitivity, and reduce triglycerides. However, the long-term safety and efficacy of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in humans are still unclear, and further studies are needed to fully understand its potential benefits and risks.
实验室实验的优点和局限性
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PPAR-delta, which allows for specific modulation of PPAR-delta signaling without affecting other PPAR isoforms or nuclear receptors. Another advantage is its well-characterized pharmacokinetics and pharmacodynamics, which allows for accurate dosing and monitoring of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in vivo and in vitro. However, one limitation is its potential off-target effects and toxicity, which may confound the interpretation of experimental results. Another limitation is its high cost and limited availability, which may restrict its use in some labs.
未来方向
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several potential future directions for research. One direction is to further investigate its therapeutic potential in metabolic disorders, such as obesity, diabetes, and dyslipidemia, and to develop safer and more effective PPAR-delta agonists for clinical use. Another direction is to explore its potential applications in sports and exercise science, such as improving endurance performance and reducing fatigue. Another direction is to study its role in cancer biology, as PPAR-delta has been implicated in the regulation of tumor growth and metastasis. Overall, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has the potential to advance our understanding of PPAR-delta signaling and its implications for human health and disease.
合成方法
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of indole-3-carboxylic acid with 4-chloro-1-methylpiperidine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by N-alkylation with 2-bromo-2-methylpropane. The resulting product is purified by column chromatography to obtain 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide as a white crystalline solid.
科学研究应用
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, sports, and science. In medicine, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been investigated for its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects, such as increased endurance and fat burning. In science, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been used as a tool compound to study the role of PPAR-delta in various biological processes, such as lipid metabolism, inflammation, and cancer.
属性
IUPAC Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)21-10-8-14(9-11-21)19-18(22)16-12-20(3)17-7-5-4-6-15(16)17/h4-7,12-14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBWHGDNHWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

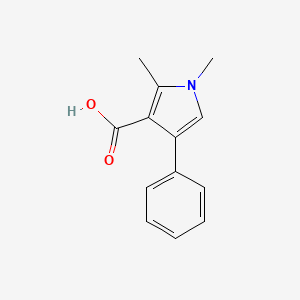
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
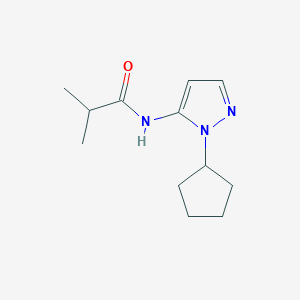
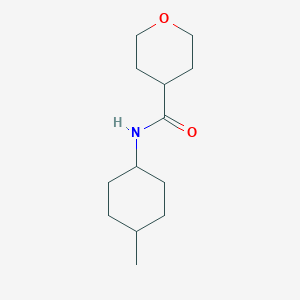
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
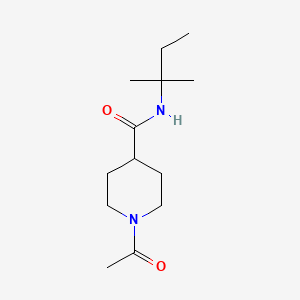
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
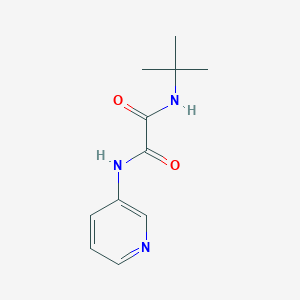
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
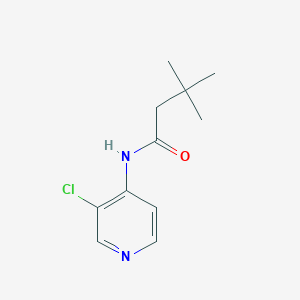
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)